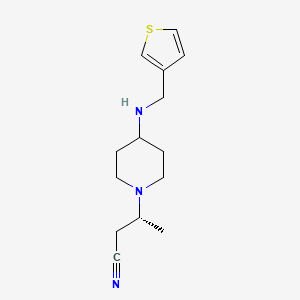

(R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile

Beschreibung

®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is a complex organic compound that features a piperidine ring substituted with a thiophen-3-ylmethyl group and a butanenitrile chain

Eigenschaften

Molekularformel |

C14H21N3S |

|---|---|

Molekulargewicht |

263.40 g/mol |

IUPAC-Name |

(3R)-3-[4-(thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile |

InChI |

InChI=1S/C14H21N3S/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13/h5,9,11-12,14,16H,2-4,7-8,10H2,1H3/t12-/m1/s1 |

InChI-Schlüssel |

AWNJMYCXMWXDEV-GFCCVEGCSA-N |

Isomerische SMILES |

C[C@H](CC#N)N1CCC(CC1)NCC2=CSC=C2 |

Kanonische SMILES |

CC(CC#N)N1CCC(CC1)NCC2=CSC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a thiophen-3-ylmethyl halide under basic conditions.

Addition of the Butanenitrile Chain: The final step involves the nucleophilic substitution of the piperidine nitrogen with a butanenitrile group, often using a nitrile-containing reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have indicated that (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile exhibits significant anti-inflammatory activity. In silico molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Neurological Disorders

The compound has been explored for its neuroprotective effects. Research indicates that it may be beneficial in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. The inhibition of certain pathways associated with neurodegeneration could make this compound a candidate for further development in neuropharmacology .

Metabolic Syndrome Treatment

The compound has shown promise in addressing components of metabolic syndrome, including type 2 diabetes and obesity. By potentially inhibiting enzymes related to glucose metabolism and lipid storage, it could offer therapeutic benefits for patients suffering from these conditions .

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile demonstrated its effectiveness in reducing inflammatory markers in vitro. The compound was tested against various cell lines, showing a significant decrease in cytokine production compared to control groups .

Case Study 2: Neuroprotective Effects

In another research project, the neuroprotective properties were assessed using animal models of Alzheimer's disease. Results indicated that treatment with (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of ®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophen-3-ylmethyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to downstream effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile: The enantiomer of the compound, which may have different biological activity.

Thiophen-3-ylmethylamine: A simpler analog lacking the piperidine and butanenitrile groups.

Piperidin-1-YL)butanenitrile: A related compound without the thiophen-3-ylmethyl substitution.

Uniqueness

®-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is unique due to its combination of a thiophene ring, piperidine ring, and nitrile group, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

(R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a piperidine ring, a thiophene moiety, and a nitrile functional group, which are often associated with various biological activities. Understanding its biological activity is crucial for exploring its applications in drug development.

- Molecular Formula : C14H21N3S

- Molecular Weight : 263.40 g/mol

The structure of (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile suggests that it may interact with various biological targets, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing thiophene and piperidine structures exhibit notable biological activities. Preliminary studies on (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile suggest the following potential activities:

- Antitumor Activity : Compounds with similar structural motifs have shown promising antitumor effects in vitro. For instance, derivatives of piperidine have been evaluated for their ability to inhibit cancer cell proliferation.

- Antimicrobial Activity : The presence of the thiophene group may enhance the compound's interaction with microbial targets, potentially leading to antibacterial properties.

- CNS Activity : Given the piperidine structure, there is potential for neuropharmacological effects, which warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile:

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antitumor | 6.26 μM (HCC827) | |

| Compound B | Antibacterial | 0.004 μM (p56 lck inhibitor) | |

| Compound C | Neuroprotective | Moderate inhibition on Na+ currents |

Detailed Findings

- Antitumor Studies : In research involving various lung cancer cell lines (A549, HCC827), compounds structurally related to (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile demonstrated significant inhibition of cell growth, particularly in 2D culture assays compared to 3D assays, indicating a robust antitumor profile .

- Antimicrobial Properties : The compound's structural components suggest potential interactions with bacterial membranes or metabolic pathways, which could lead to antimicrobial effects. Compounds with similar thiophene structures have exhibited activity against several bacterial strains .

- Neuropharmacological Effects : The piperidine ring's presence has been associated with CNS activity in various studies. Compounds resembling (R)-3-(4-((Thiophen-3-ylmethyl)amino)piperidin-1-YL)butanenitrile have shown moderate inhibition of ion channels relevant to neuronal excitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.